molecular formula C19H23N5O4 B3413319 2-(8-((4-butylphenyl)amino)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid CAS No. 946212-39-1

2-(8-((4-butylphenyl)amino)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid

Cat. No.: B3413319
CAS No.: 946212-39-1
M. Wt: 385.4 g/mol
InChI Key: POTFMVHAUWCOBG-UHFFFAOYSA-N
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Description

This compound is a purine derivative featuring a 1,3-dimethylxanthine core modified at position 8 with a 4-butylphenylamino substituent and at position 7 with an acetic acid moiety. The purine scaffold is a well-established pharmacophore in medicinal chemistry, often associated with adenosine receptor modulation, phosphodiesterase (PDE) inhibition, or anti-inflammatory activity .

Properties

IUPAC Name

2-[8-(4-butylanilino)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O4/c1-4-5-6-12-7-9-13(10-8-12)20-18-21-16-15(24(18)11-14(25)26)17(27)23(3)19(28)22(16)2/h7-10H,4-6,11H2,1-3H3,(H,20,21)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POTFMVHAUWCOBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC2=NC3=C(N2CC(=O)O)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The compound’s structural analogs differ in substituent groups at positions 7 and 8 of the purine core, leading to variations in physicochemical and pharmacological properties. Below is a systematic comparison:

Structural Modifications and Substituent Effects
Compound Name Position 8 Substituent Position 7 Substituent Key Functional Groups
Target Compound 4-Butylphenylamino Acetic acid Carboxylic acid, butyl chain
2-((1,3-Dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid Sulfanyl (S-linked) 4-Methylbenzyl Thioether, methylbenzyl
2-(8-{[Benzyl(methyl)amino]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide Benzyl(methyl)aminomethyl Acetamide Amide, tertiary amine
2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2,4,6-trimethylphenyl)acetamide None (unmodified) Trimethylphenyl acetamide Amide, trimethylphenyl

Key Observations :

  • The target compound’s 4-butylphenylamino group provides a longer alkyl chain than the methylbenzyl group in , likely increasing lipophilicity and altering target selectivity.
  • The sulfanyl linker in introduces a sulfur atom, which may influence redox properties or hydrogen-bonding capacity compared to the amino linker in the target compound.
Functional Group Variations and Implications
  • Carboxylic Acid vs. Amide: The acetic acid group in the target compound is ionizable at physiological pH, favoring solubility and electrostatic interactions with targets like enzymes or receptors.
  • Amino vs. Sulfanyl Linkers: The amino group in the target compound allows for hydrogen bonding, whereas the sulfanyl group in may participate in hydrophobic interactions or disulfide bond formation in reducing environments.
  • Substituent Bulk : The 4-butylphenyl group (target) is bulkier than the 4-methylbenzyl group (), which could sterically hinder binding to compact active sites but improve affinity for larger hydrophobic pockets.

Data Tables: Structural and Hypothetical Property Comparison

Table 1: Hypothetical Physicochemical Properties
Property Target Compound Compound Compound Compound
LogP ~3.5 (estimated) ~3.0 (methylbenzyl) ~2.8 (amide reduces lipo.) ~3.2 (trimethylphenyl)
Solubility (mg/mL) Moderate (carboxylic acid) Low (thioether) Low (amide) Very low (bulky aryl)
Metabolic Stability Moderate (acid susceptible) High (sulfur stability) High (amide resistant) High (steric shielding)

Note: LogP and solubility estimates are based on substituent contributions and analogous compounds.

Research Findings and Hypothetical SAR Insights

  • Position 8 Modifications: The 4-butylphenylamino group in the target compound may enhance selectivity for hydrophobic binding pockets compared to smaller substituents (e.g., methylbenzyl in ).
  • Position 7 Functionalization : The acetic acid group’s ionization could improve renal clearance relative to the amide derivatives (), which might accumulate in tissues.
  • Synthetic Accessibility : The acetamide derivatives () are likely more stable during synthesis than the carboxylic acid-containing target compound, which may require protection-deprotection strategies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(8-((4-butylphenyl)amino)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid
Reactant of Route 2
2-(8-((4-butylphenyl)amino)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid

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